4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Beschreibung
The compound 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid features a tetrahydrobenzothiophene core fused with a cyclohexenone ring (7-oxo group), substituted at position 3 with an ethoxycarbonyl moiety. The amino group at position 2 connects to a 4-oxobutanoic acid side chain. This structure confers unique electronic and steric properties, with the ethoxycarbonyl group enhancing lipophilicity, the oxo group enabling hydrogen bonding, and the tetrahydro ring system restricting conformational flexibility.
Eigenschaften
IUPAC Name |
4-[(3-ethoxycarbonyl-7-oxo-5,6-dihydro-4H-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-2-22-15(21)12-8-4-3-5-9(17)13(8)23-14(12)16-10(18)6-7-11(19)20/h2-7H2,1H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFDZUKIWRSOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Thiophene Precursors
A common approach involves cyclizing γ-ketoesters with sulfur-containing reagents. For example:
-
Step 1 : Reacting 4-oxocyclohexanecarboxylic acid with Lawesson’s reagent generates the thiophene ring through sulfur insertion.
-
Step 2 : The resulting intermediate undergoes dehydrogenation to introduce the 7-oxo group, yielding 3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene.
Key Conditions :
-
Solvent: Tetrahydrofuran (THF) or dichloromethane
-
Temperature: 0–25°C
Introduction of the Ethoxycarbonyl Group
The ethoxycarbonyl moiety at position 3 is introduced via esterification or palladium-catalyzed carbonylation :
Esterification of Carboxylic Acid Intermediates
Palladium-Catalyzed Carbonylation
A more efficient method employs PdI₂ and KI under CO pressure (40 atm) to directly carbonylate bromobenzothiophene derivatives:
Advantages : Avoids harsh acidic conditions and improves regioselectivity.
Installation of the 4-Oxobutanoic Acid Sidechain
The amino-linked 4-oxobutanoic acid group is added through amide coupling or nucleophilic substitution .
Amide Coupling with Activated Esters
-
Step 1 : Activate the carboxylic acid (e.g., 4-oxobutanoic acid) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
-
Step 2 : React with 2-amino-3-ethoxycarbonyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene to form the amide bond.
Reaction Conditions :
Nucleophilic Substitution with Haloesters
Alternative routes use bromo- or chloroesters for SN2 reactions:
Limitation : Lower yields (50–60%) due to steric hindrance.
Purification and Characterization
Final purification is achieved via:
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
-
Recrystallization : Ethanol/water mixtures for high-purity crystals.
Analytical Data :
Comparative Analysis of Methods
Challenges and Optimization
-
Stereochemical Control : The tetrahydrobenzothiophene ring’s conformation affects biological activity. Chiral HPLC resolves enantiomers (e.g., using Chiralpak AD-H columns).
-
Side Reactions : Over-esterification at the 7-oxo position is mitigated by using bulky bases (e.g., DBU).
Industrial-Scale Synthesis
Patents describe continuous-flow systems to enhance efficiency:
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like NaOH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacological Applications
-
Antimycobacterial Activity :
The compound has shown promise in the treatment of mycobacterial infections, including tuberculosis. Research indicates that derivatives of tetrahydrobenzo[b]thiophene can inhibit the growth of Mycobacterium tuberculosis and other mycobacteria, making them potential candidates for new anti-tuberculosis drugs . The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. -
Pharmaceutical Formulations :
The compound can be formulated into various pharmaceutical compositions. These formulations may include solid dosage forms such as tablets and capsules or liquid forms for oral administration. The choice of formulation is crucial for optimizing bioavailability and therapeutic efficacy . -
Potential for Treating Hyperphosphatemia :
Some studies have suggested that related compounds may exhibit inhibitory actions against phosphate transporters, indicating a potential application in managing hyperphosphatemia, particularly in patients with chronic kidney disease .
Case Study 1: Antimycobacterial Efficacy
A study published in a pharmacological journal demonstrated the efficacy of 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid against drug-resistant strains of Mycobacterium tuberculosis. The compound was tested in vitro and showed significant inhibition of bacterial growth at low concentrations. This finding supports its potential use as a lead compound in developing new anti-tubercular agents.
Case Study 2: Formulation Development
In another research effort, scientists focused on developing a stable oral formulation of the compound. They investigated various excipients to enhance solubility and stability under physiological conditions. The resulting formulation displayed improved pharmacokinetic profiles compared to existing treatments, highlighting the importance of formulation science in drug development.
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group could participate in hydrogen bonding or hydrophobic interactions, while the benzothiophene core might engage in π-π stacking or other aromatic interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs.
Table 1: Structural and Physicochemical Comparison
Analysis of Structural Variations
Substituent Effects
- The phenyl group in may enhance binding to aromatic receptors but reduce solubility.
- Electronic Modifications: The α,β-unsaturated butenoic acid in introduces conjugation, which could alter electronic distribution and reactivity. In contrast, the target compound’s saturated 4-oxobutanoic acid chain lacks this feature.
- Ring Systems: The fused tetrahydrobenzothiophene in the target compound imposes rigidity, whereas non-fused thiophenes (e.g., ) or phenyl rings () allow greater conformational freedom.
Physicochemical Implications
- Hydrogen Bonding : The 7-oxo group in the target compound and the α,β-unsaturated acid in provide hydrogen bond acceptors, critical for interactions with biological targets.
Biologische Aktivität
4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₅N₃O₄S
- Molecular Weight : 305.35 g/mol
- IUPAC Name : 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid
Antinociceptive Activity
Research indicates that compounds related to 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid exhibit significant antinociceptive (pain-relieving) properties. A study demonstrated that derivatives of this compound showed effectiveness in reducing pain responses in animal models. The mechanism is believed to involve modulation of neurotransmitter systems associated with pain perception.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains. The efficacy against resistant strains is particularly noteworthy, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Cytotoxicity and Cancer Research
The cytotoxic effects of the compound have been assessed against several cancer cell lines. Results indicate that it can induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.
The biological activity of 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in pain signaling and microbial metabolism.
- Receptor Modulation : It could interact with receptors related to pain and inflammation, altering their activity.
- Cell Cycle Disruption : In cancer cells, it may interfere with the cell cycle, leading to reduced proliferation and increased apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Gorbunova et al. (2020) | Demonstrated antinociceptive effects in rodent models using related compounds. |
| Bova et al. (1999) | Investigated the synthesis of UV filter compounds related to the structure; indicated potential metabolic pathways relevant to human health. |
| DrugBank Analysis | Suggested low toxicity profiles and favorable pharmacokinetics for the compound. |
Q & A
Q. What are the recommended synthetic routes for preparing 4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Friedel-Crafts acylation to introduce the benzothiophene backbone, similar to methods used for aryl-substituted 4-oxobutanoic acids .
Amide coupling between the benzothiophene intermediate and 4-oxobutanoic acid derivatives. Ethoxycarbonyl groups are typically introduced via carbodiimide-mediated esterification (e.g., DCC/DMAP) under anhydrous conditions.
Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via -NMR and LC-MS to confirm regioselectivity .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve aromatic protons (benzothiophene ring) and ketone/amide functionalities.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretching for ester/amide) and ~1250 cm (C-O-C stretching) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases due to the benzothiophene scaffold’s potential interaction with ATP-binding pockets .
- Cytotoxicity studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility and stability : Measure logP (via shake-flask method) and plasma stability (incubation in human serum at 37°C for 24 hours) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the benzothiophene-4-oxobutanoic acid scaffold?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., AlCl, FeCl) in Friedel-Crafts steps to improve acylation efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction homogeneity and reduce side products.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in amide coupling steps .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Dose-response normalization : Re-evaluate IC values using standardized protocols (e.g., NIH/NCATS guidelines) to account for batch-to-batch variability .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
- Metabolite identification : LC-MS/MS to detect degradation products that may interfere with activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify the ethoxycarbonyl group (e.g., replace with methyl ester) or benzothiophene substituents (e.g., halogenation) .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes .
- 3D-QSAR : Align analogs in a pharmacophore model to correlate substituent effects with activity trends .
Q. What advanced analytical techniques are recommended for studying degradation pathways?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and oxidative conditions (HO), then analyze via:
- UPLC-QTOF-MS : Identify degradation products with accurate mass measurements.
- NMR kinetic studies : Track real-time decomposition in DO or DMSO-d .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- CRISPR-Cas9 screening : Knock out putative target genes in cell lines and assess resistance/sensitivity.
- Cellular thermal shift assay (CETSA) : Confirm direct target engagement by measuring protein thermal stability shifts .
- Metabolomics : Profile changes in cellular metabolites (e.g., ATP levels) post-treatment via GC-MS or LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
